Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Ethyl 4-(benzylamino)-2-oxobicyclo[222]octane-1-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions. The benzylamino group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(butylamino)benzoate: Similar in structure but with a different amino group.
Ethyl 4-(benzylamino)benzoate: Similar benzylamino group but with a different bicyclic core.
Uniqueness: Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical properties compared to linear or less complex compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTQKFLEBSRAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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